2-(2-Methoxyphenyl)piperazine hydrate
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Overview
Description
2-(2-Methoxyphenyl)piperazine hydrate is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxy group attached to the phenyl ring and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(2-Methoxyphenyl)piperazine involves the reaction of 2-methoxyaniline with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of piperazine derivatives .
Industrial Production Methods
In industrial settings, the production of 2-(2-Methoxyphenyl)piperazine often involves large-scale reactions using optimized solvents and catalysts. For example, the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile has been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(2-Methoxyphenyl)piperazine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of neurotransmitter receptors, particularly serotonin receptors.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)piperazine involves its interaction with neurotransmitter receptors, particularly the serotonin receptors. It acts as a ligand that binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including changes in mood and behavior .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the hydrate form.
2-(2-Hydroxyphenyl)piperazine: Contains a hydroxy group instead of a methoxy group.
1-(2-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-(2-Methoxyphenyl)piperazine hydrate is unique due to its specific substitution pattern and the presence of the hydrate form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)piperazine;hydrate |
InChI |
InChI=1S/C11H16N2O.H2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10;/h2-5,10,12-13H,6-8H2,1H3;1H2 |
InChI Key |
FCRSYYWYWSYLCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2.O |
Origin of Product |
United States |
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